5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine
Description
5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine is a brominated derivative of tetrahydronaphthalen-1-amine. This compound is characterized by the presence of two bromine atoms at the 5 and 6 positions of the naphthalene ring, and an amine group at the 1 position. It has a molecular formula of C₁₀H₁₁Br₂N and a molecular weight of 305.01 g/mol .
Properties
Molecular Formula |
C10H11Br2N |
|---|---|
Molecular Weight |
305.01 g/mol |
IUPAC Name |
5,6-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11Br2N/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h4-5,9H,1-3,13H2 |
InChI Key |
STOJXWWQIIBBKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C(=C(C=C2)Br)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the bromination of 1,2,3,4-tetrahydronaphthalen-1-amine. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired bromination at the 5 and 6 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The compound can undergo reduction to remove the bromine atoms or reduce the amine group to an imine.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Derivatives with different functional groups replacing the bromine atoms.
Oxidation: Nitro or nitroso derivatives.
Reduction: De-brominated or imine derivatives.
Scientific Research Applications
5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of brominated pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The bromine atoms and the amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalen-1-amine: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: Contains only one bromine atom, leading to different reactivity and properties.
6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: Similar to the above but with bromine at a different position.
Uniqueness: This dual bromination provides distinct advantages in synthetic chemistry and biological research .
Biological Activity
5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine is a brominated derivative of tetrahydronaphthalen-1-amine characterized by its two bromine atoms at the 5 and 6 positions of the naphthalene ring and an amine group at the 1 position. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C₁₀H₁₁Br₂N
- Molecular Weight : 305.01 g/mol
- IUPAC Name : this compound
- CAS Number : 1824290-73-4
The biological activity of this compound is attributed to its structural features that allow it to interact with various biological targets. The bromine atoms and the amine group enhance its reactivity and binding affinity to enzymes and receptors. This interaction can lead to diverse biological effects depending on the specific context of use.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
The presence of bromine atoms is associated with increased lipophilicity and reactivity towards microbial targets.
Anticancer Properties
Studies have explored the anticancer potential of brominated naphthalene derivatives. The mechanism often involves the induction of apoptosis in cancer cells through various pathways:
| Study | Findings |
|---|---|
| In vitro assays on human cancer cell lines | Induced apoptosis in a dose-dependent manner |
| Mechanistic studies | Inhibition of cell proliferation through cell cycle arrest |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several naphthalene derivatives including this compound against various bacterial strains. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of its non-brominated counterparts.
Case Study 2: Cytotoxicity in Cancer Cells
Another investigation assessed the cytotoxic effects of this compound on breast cancer cells (MCF7). The compound was found to induce apoptosis via mitochondrial pathways and showed promising results in inhibiting tumor growth in xenograft models.
Comparative Analysis
To understand the unique properties of this compound relative to similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 5-Bromo derivative | Moderate | Low |
| Non-brominated tetrahydronaphthalenes | Minimal | Minimal |
| 5,6-Dibromo derivative | High | Significant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
